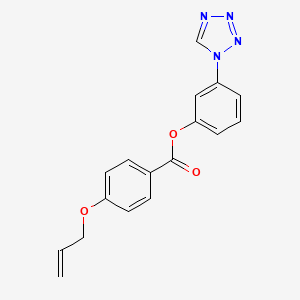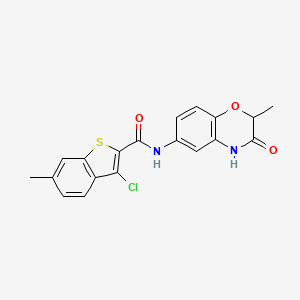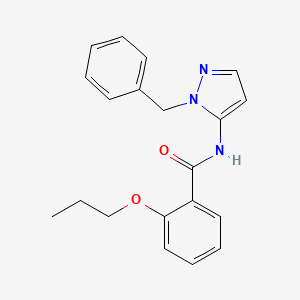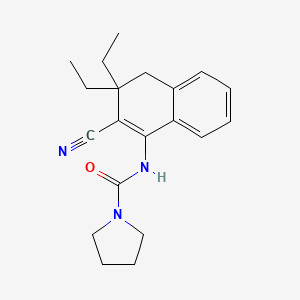methyl}thiophen-2-yl)furan-2-carboxamide](/img/structure/B11326173.png)
N-(4,5-dimethyl-3-{[4-(methylsulfanyl)phenyl](pyridin-2-ylamino)methyl}thiophen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out without solvents at room temperature or with solvents at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic amides and thiophene derivatives. These compounds often share similar structural features and may exhibit comparable biological activities.
Uniqueness
What sets N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H23N3O2S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylsulfanylphenyl)-(pyridin-2-ylamino)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-16(2)31-24(27-23(28)19-7-6-14-29-19)21(15)22(26-20-8-4-5-13-25-20)17-9-11-18(30-3)12-10-17/h4-14,22H,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
BDZCKMQGXQONBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)SC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11326091.png)
![6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326092.png)

![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11326099.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11326105.png)
![2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B11326112.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326113.png)
![6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326125.png)
![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11326127.png)




![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11326165.png)
